Ammonium tartrate

Descripción general

Descripción

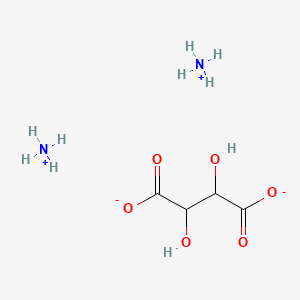

Diammonium L-tartrate is an organic salt that is the diammonium salt of L-(+)-tartaric acid. It contains a L-tartrate(2-).

Mecanismo De Acción

Target of Action

Ammonium tartrate is a chemical compound that is used in a variety of applications. It’s important to note that the compound’s effects can vary depending on the context and concentration .

Mode of Action

It is known that ammonium ions can be involved in various biological processes, such as ph regulation and metabolic activities . Tartrate ions, on the other hand, can act as chelating agents, binding to metal ions and potentially influencing various biochemical reactions .

Biochemical Pathways

This compound may influence several biochemical pathways. For instance, it has been suggested that ammonium ions can be involved in nitrogen transport and allocation in plants . .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, water-soluble molecule, it is likely to be readily absorbed and distributed in biological systems. The specifics of its metabolism and excretion would depend on the organism and the specific biological context .

Result of Action

The molecular and cellular effects of this compound’s action can vary widely depending on the concentration and the specific biological context. For instance, in certain conditions, it may influence the production of pigments in fungi . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, high pH and low glucose amounts can stimulate the production of red pigments . Moreover, the presence of other ions in the environment can also influence the action of this compound, as tartrate ions can bind to various metal ions .

Análisis Bioquímico

Biochemical Properties

Ammonium tartrate plays a significant role in biochemical reactions. It is used in cell culture and chromatography . It has been used to displace sodium for the analysis of a modified oligonucleotide by matrix-assisted laser desorption/ionization post-source decay (MALDI-PSD) .

Cellular Effects

This compound influences cell function in various ways. For instance, it has been used in the culture of the white rot fungus Phanerochaete chrysosporium for the study of quinone production . It has also been used in the culture of Cyathus stercoreus to examine the activity of ligninolytic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For example, it has been probed as a more sensitive standard than L-alanine for high dose determinations in electron spin resonance (ESR) dosimetry research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known for its stability and is typically stored at room temperature .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been used in the study of the extracellular cellulolytic enzyme system by Nectria catalinensis .

Actividad Biológica

Ammonium tartrate, a salt derived from tartaric acid and ammonia, has garnered attention in various biological and biochemical applications. Its properties as a nitrogen source, its role in enzyme activity modulation, and its compatibility in analytical techniques highlight its significance in both research and industrial settings.

This compound is a colorless, crystalline compound that can exist as a dibasic or monobasic salt. Its chemical formula is with a CAS number of 3164-29-2. This compound is known to release ammonia upon exposure to air, which can influence its reactivity and applications in biological systems .

Biological Applications

1. Nitrogen Source in Microbial Cultures

This compound serves as an effective nitrogen source in microbial fermentation processes. Research indicates that it can prevent the acidification of growth media, which is common when using other ammonium salts like ammonium chloride or sulfate . For instance, in the cultivation of Cunninghamella bainieri, this compound was shown to enhance the specific activities of key enzymes involved in lipid biosynthesis, such as malic enzyme (ME), fatty acid synthase (FAS), and ATP citrate lyase (ACL). This resulted in improved biomass production but did not significantly increase lipid content when used alone .

2. Enzyme Activity Modulation

Studies have demonstrated that feeding this compound to cultures can reinstate enzyme activities that had diminished due to nutrient depletion. Specifically, after the addition of this compound, the specific activities of ME, FAS, and ACL increased significantly over a 24-hour period, indicating that it may enhance enzyme synthesis through the provision of nitrogen . However, it was noted that while enzyme activity improved, this did not correlate with an increase in lipid accumulation, suggesting a complex interaction between nitrogen availability and metabolic pathways.

Case Studies and Research Findings

Case Study: Lipid Production Enhancement

In a controlled study involving Cunninghamella bainieri, researchers observed the effects of varying concentrations of this compound combined with glucose on lipid production. The results indicated that optimal concentrations of this compound significantly influenced biomass accumulation and lipid synthesis. As shown in Table 1, increasing this compound concentration positively correlated with biomass production up to a certain threshold:

| This compound Concentration (g/L) | Biomass Concentration (g/L) |

|---|---|

| 0 | 10 |

| 5 | 15 |

| 10 | 25 |

| 15 | 30 |

This data suggests that strategic feeding of this compound can optimize microbial growth conditions for lipid-rich biomass production .

Case Study: Protein Separation Techniques

This compound has also been identified as a compatible salt for hydrophobic interaction chromatography (HIC) in mass spectrometry applications. It provides comparable separation performance to traditional salts like ammonium sulfate while being less problematic for mass spectrometric analysis. This advancement allows for more effective protein separation techniques essential for proteomics research .

Health and Safety Considerations

While this compound is widely used in various applications, it poses certain health risks upon exposure. Acute exposure can lead to skin irritation and respiratory issues if inhaled. Long-term effects have not been extensively studied; however, it is categorized under hazardous substances due to its potential irritative properties . Proper handling guidelines must be adhered to minimize exposure risks.

Aplicaciones Científicas De Investigación

Biochemical Applications

Cell Culture and Chromatography

Ammonium tartrate is frequently utilized in cell culture and chromatography. Its role as a buffering agent helps maintain pH stability, which is crucial for cell growth and metabolic processes. In chromatography, it serves to displace sodium ions for the analysis of modified oligonucleotides using matrix-assisted laser desorption/ionization post-source decay (MALDI-PSD) techniques .

Electron Spin Resonance (ESR) Dosimetry

Research indicates that this compound can be used as a more sensitive standard than L-alanine in ESR dosimetry for high-dose radiation determinations. Studies have shown that it provides reliable measurements of radiation exposure by detecting free radicals generated during irradiation .

Fungal Cultivation Studies

In studies focusing on the cultivation of fungi such as Cunninghamella sp., this compound was shown to significantly influence biomass and gamma-linolenic acid (GLA) production. The optimal concentration for maximum biomass yield was found to be between 2.4 to 3.0 g/L when combined with glucose concentrations of 50 to 60 g/L . This underscores its utility in bioprocessing applications.

Environmental Science

Soil Fertility Enhancement

this compound has been investigated for its potential to enhance soil fertility by acting as a nitrogen source for plants. Its application can improve nutrient uptake efficiency, promoting better growth and yield in agricultural practices.

Materials Science

Radiation Shielding and Dosimetry

The compound is being explored in the context of radiation shielding materials due to its ability to interact with ionizing radiation effectively. The addition of this compound in dosimeters has been shown to enhance sensitivity and accuracy in measuring radiation levels .

Data Summary

Case Study 1: ESR Dosimetry with this compound

A study compared the efficacy of this compound against traditional standards like L-alanine in ESR dosimetry. The results demonstrated that this compound provided higher precision in dose measurements across various radiation levels, indicating its potential as a superior standard in radiation research .

Case Study 2: Fungal Biomass Production

Research conducted on Cunninghamella sp. revealed that varying concentrations of this compound significantly affected lipid accumulation and biomass production. The findings suggest that optimizing nitrogen sources like this compound can enhance biotechnological processes aimed at producing valuable compounds such as GLA .

Propiedades

Número CAS |

3164-29-2 |

|---|---|

Fórmula molecular |

C4H6O6.2H3N C4H12N2O6 |

Peso molecular |

184.15 g/mol |

Nombre IUPAC |

diazanium;(2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3/t1-,2-;;/m1../s1 |

Clave InChI |

NGPGDYLVALNKEG-OLXYHTOASA-N |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

SMILES isomérico |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

SMILES canónico |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

Punto de ebullición |

Decomposes |

Color/Form |

Colorless, crystalline (sand-like) solid or white granule White crystals Crystals or white granules |

Densidad |

1.601 g/cu cm |

Descripción física |

White solid; [Hawley] Soluble in water; [MSDSonline] |

Números CAS relacionados |

3095-65-6 |

Solubilidad |

In water, 64 lbs per 100 lbs water at 70 °F In water: 43.92 g soluble in 100 g H2O at 0 °C; 58.10 g soluble in 100 g H2O at 15 °C; 63.81 g soluble in 100 g H2O at 30 °C; 79.45 g soluble in 100 g H2O at 45 °C; 87.17 g soluble in 100 g H2O at 60 °C Very slightly soluble in alcohol |

Sinónimos |

L(+)-Tartaric acid diammonium salt |

Presión de vapor |

7.1X10-16 mm Hg at 25 °C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.